molecular formula C9H9F2N3O B2432976 N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide CAS No. 2411277-72-8

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide

Cat. No. B2432976
CAS RN: 2411277-72-8
M. Wt: 213.188
InChI Key: DVORLHKZCCXCBB-UHFFFAOYSA-N
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Description

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide, also known as DFP-10917, is a small molecule inhibitor that has been found to have potential applications in cancer research. It is a member of the pyrimidine class of compounds, which are known for their ability to inhibit the growth of cancer cells. DFP-10917 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidine, a building block of DNA. By inhibiting DHFR, this compound prevents the synthesis of DNA, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models. In addition, it has been shown to be relatively non-toxic to normal cells, which suggests that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. In addition, it has been shown to be effective against a variety of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer growth and development.
One limitation of using this compound in lab experiments is that it has not yet been tested in clinical trials, which means that its potential as a cancer treatment is still unknown. In addition, it may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are a number of future directions that could be pursued in the study of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide. One area of research could be to investigate its potential as a cancer treatment in animal models and eventually in clinical trials. Another area of research could be to investigate the mechanisms by which this compound inhibits the growth of cancer cells, which could lead to the development of new cancer treatments.
Conclusion
This compound is a small molecule inhibitor that has potential applications in cancer research. It works by inhibiting the activity of the enzyme DHFR, which is involved in the synthesis of DNA. This compound has been shown to be effective against a variety of cancer cell lines, induce apoptosis, and reduce the size of tumors in animal models. While it has not yet been tested in clinical trials, it has potential as a cancer treatment and could be a useful tool for studying the mechanisms of cancer growth and development.

Synthesis Methods

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-difluoropyrimidine with propargylamine. The resulting product can then be further modified to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide has been shown to have potential applications in cancer research. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for the growth and spread of cancer.

properties

IUPAC Name

N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O/c1-2-8(15)13-5-7-12-4-3-6(14-7)9(10)11/h2-4,9H,1,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVORLHKZCCXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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